molecular formula C28H25FN2O4S B2815780 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 864940-04-5

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2815780
CAS No.: 864940-04-5
M. Wt: 504.58
InChI Key: JNMWEGZQULBMDO-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide: is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, a fluoro-substituted benzene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving aniline derivatives.

    Attachment of the Hydroxypropyl Group: This step involves the reaction of the carbazole with a suitable epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.

    Introduction of the Fluoro-Substituted Benzene Ring: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions using methoxybenzene derivatives.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and methoxide ions (CH₃O⁻) are often used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: Its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Biology

    Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its carbazole moiety.

Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Industry

    Polymer Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The carbazole moiety can intercalate into DNA, while the sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
  • N-(3-carbazol-9-yl-2-hydroxypropyl)-N-phenylmethanesulfonamide
  • N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methoxy-3-(N-methylmethylsulfonamido)benzenesulfonamide

Uniqueness

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of both fluoro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the carbazole and sulfonamide moieties provides a versatile scaffold for various applications.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O4S/c1-35-23-14-12-21(13-15-23)31(36(33,34)24-16-10-20(29)11-17-24)19-22(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,22,32H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMWEGZQULBMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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